![molecular formula C40H32ClN3O4 B2504860 Fmoc-His(Clt)-OH CAS No. 224032-19-3](/img/structure/B2504860.png)
Fmoc-His(Clt)-OH
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Overview
Description
“Fmoc-His(Clt)-OH” is a useful derivative for the convergent synthesis of peptides due to the enhanced stability of the Clt group compared to the Trt group to mildly acidic reagents . It gives approximately a third less racemization when compared to Fmoc-His(Trt)-OH during slow coupling reactions .
Synthesis Analysis
“Fmoc-His(Clt)-OH” is used in the synthesis of peptides. The Clt group provides enhanced stability compared to the Trt group in mildly acidic reagents . This makes it a valuable tool in peptide synthesis, particularly in the convergent synthesis of peptides .Molecular Structure Analysis
The molecular formula of “Fmoc-His(Clt)-OH” is C40H32ClN3O4 . It has a molecular weight of 654.15 g/mol . The InChI key is SYGADBVEKBWUKO-QNGWXLTQSA-N .Chemical Reactions Analysis
“Fmoc-His(Clt)-OH” is used in Fmoc solid-phase peptide synthesis (SPPS). It gives approximately a third less racemization when compared to Fmoc-His(Trt)-OH during slow coupling reactions .Physical And Chemical Properties Analysis
“Fmoc-His(Clt)-OH” is a powder that is used in Fmoc solid-phase peptide synthesis . It has a molecular weight of 654.1 g/mol . The storage temperature is 15-25°C .Scientific Research Applications
Self-Supporting Hydrogels
Fmoc-modified amino acids have been used to create self-supporting hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They can be used as drug delivery systems and diagnostic tools for imaging .
Tissue Engineering
The hydrogels created from Fmoc-modified amino acids can be used in tissue engineering . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Cell Cultivation
Fmoc-modified amino acids and short peptides show distinct potential for applications related to cell cultivation . They can provide a physiologically relevant environment for in vitro experiments .
Bio-Templating
Fmoc-modified amino acids can be used in bio-templating . This involves using biological materials as templates for the synthesis and assembly of more complex structures .
Optical Applications
Fmoc-modified amino acids have potential optical applications . This could involve using these materials in the creation of optical devices or systems .
Drug Delivery
As mentioned earlier, the hydrogels created from Fmoc-modified amino acids can be used in drug delivery . They can be designed to release drugs in a controlled manner, improving the effectiveness of the treatment .
Catalytic Applications
Fmoc-modified amino acids have potential catalytic applications . This could involve using these materials as catalysts in various chemical reactions .
Therapeutic and Antibiotic Properties
Fmoc-modified amino acids show potential for applications due to their therapeutic and antibiotic properties . This could involve using these materials in the treatment of various diseases .
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “Fmoc-His(Clt)-OH” are not mentioned in the retrieved sources, the ongoing advancements in peptide synthesis and the growing demand for synthetic peptides in medicinal chemistry and pharmacology suggest that “Fmoc-His(Clt)-OH” will continue to be a valuable tool in these fields .
properties
IUPAC Name |
(2S)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGADBVEKBWUKO-QNGWXLTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(Clt)-OH |
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